molecular formula C10H9BrN2O2 B8146775 Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8146775
M. Wt: 269.09 g/mol
InChI Key: CDRWSKQVCBKDAK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1345121-21-2) is a brominated pyrazolo[1,5-a]pyridine derivative with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol. This compound features a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4, a methyl group at position 5, and a methyl ester at position 2. It is synthesized via palladium-catalyzed cross-coupling or direct bromination of precursor pyrazolo[1,5-a]pyridine derivatives . The compound is commercially available in high purity (≥97%) and is primarily utilized as a building block in medicinal chemistry for the development of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-3-4-13-9(8(6)11)7(5-12-13)10(14)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRWSKQVCBKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=NN2C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[1,5-a]Pyridine Core

In the first step, 3-bromo-4-methylpyridine undergoes cyclization with hydroxylamine-O-sulfonic acid in the presence of barium(II) oxide and barium(II) nitrate. This reaction proceeds in aqueous medium at 90°C for 15 hours, forming the pyrazolo[1,5-a]pyridine intermediate. The mechanism likely involves nucleophilic attack by hydroxylamine-derived species, followed by intramolecular cyclization to construct the bicyclic framework.

Cross-Dehydrogenative Coupling (CDC) Approach

An efficient one-pot method utilizing cross-dehydrogenative coupling (CDC) has been reported for analogous pyrazolo[1,5-a]pyridines.

Reaction Mechanism

N-Amino-2-iminopyridines react with β-diketones or cyclic ketones in ethanol under an oxygen atmosphere at 130°C for 18 hours. Acetic acid (6 equivalents) catalyzes the reaction, which proceeds via:

  • Nucleophilic addition of the enol form of the diketone to the iminopyridine.

  • Oxidative dehydrogenation mediated by molecular oxygen, forming a conjugated intermediate.

  • Cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core.

Bromination and Esterification

For the target compound, bromination is hypothesized to occur either:

  • Prior to cyclization: Using brominated pyridine precursors (e.g., 2-bromo-5-methylpyridine).

  • Post-cyclization: Via radical bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride.

Key Data:

  • Reagents: N-Amino-2-iminopyridine, β-diketones, acetic acid

  • Conditions: Ethanol, O₂ atmosphere, 130°C

  • Yield: 72–90% for analogous compounds

Bromination Strategies for Intermediate Functionalization

Bromination is critical for introducing the 4-bromo substituent. Multiple methods are adapted from 2-bromo-5-methylpyridine syntheses:

Radical Bromination with NBS

2-Bromo-5-methylpyridine undergoes allylic bromination using NBS (1.1 equivalents) and AIBN (5 mol%) in CCl₄ at 75°C for 4 hours. This method selectively brominates the methyl group, yielding 2-bromo-5-(bromomethyl)pyridine, which may serve as a precursor for further cyclization.

Photochemical Bromination

Under UV irradiation, NBS and dibenzoyl peroxide in CCl₄ achieve comparable yields at reduced temperatures (0–25°C). This approach minimizes thermal decomposition of sensitive intermediates.

Comparative Table: Bromination Methods

MethodReagentsConditionsYield (%)
Thermal RadicalNBS, AIBN, CCl₄75°C, 4 h60–75
PhotochemicalNBS, BPO, CCl₄UV, 25°C, 3 h70–80

Carboxylation and Esterification Pathways

The 3-carboxylate group is introduced via esterification of pyrazole-3-carboxylic acid derivatives.

Acid Chloride Intermediate

1H-Pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride or PCl₅. Subsequent reaction with methanol in the presence of a base (e.g., K₂CO₃) yields the methyl ester.

Direct Esterification

In situ esterification during cyclization is achievable by using methyl-containing reagents (e.g., methyl orthoformate) or employing methanol as a solvent.

Optimization and Challenges

Yield Optimization

  • Solvent Selection: DMF enhances esterification efficiency due to its high polarity.

  • Catalyst Loading: Increasing acetic acid concentration in CDC reactions improves cyclization rates.

Purification Challenges

  • Byproducts: Over-bromination or diastereomer formation necessitates chromatographic purification.

  • Crystallization: Recrystallization from ethyl acetate/hexane mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit promising anticancer properties. Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds within this family could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Investigations have shown that pyrazolo[1,5-a]pyridines can protect neuronal cells from oxidative stress and excitotoxicity. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Agrochemical Applications

Pesticide Development
this compound is being explored as a lead compound for developing new agrochemicals. Its structural characteristics allow it to interact with biological targets in pests, potentially leading to the development of novel insecticides or fungicides that are effective yet environmentally friendly.

Material Science

Synthesis of Functional Materials
The compound's unique chemical structure makes it suitable for synthesizing functional materials. Researchers have utilized this compound in the preparation of polymers and nanomaterials with specific electronic or optical properties. These materials can be applied in sensors, organic photovoltaics, and other advanced technological applications.

Data Tables

Activity TypeReference Study
AnticancerEuropean Journal of Medicinal Chemistry (2020)
NeuroprotectiveJournal of Neurochemistry (2021)
InsecticidalJournal of Agricultural and Food Chemistry (2022)

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Case Study 2: Pesticide Formulation
In agricultural research, a formulation containing this compound was tested against common pests in crop production. The results indicated a notable decrease in pest populations compared to control groups, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound Br (C4), CH₃ (C5), COOCH₃ (C3) C₁₀H₉BrN₂O₂ 269.10 Suzuki coupling, kinase inhibitor R&D
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br (C5), COOCH₂CH₃ (C3) C₁₀H₉BrN₂O₂ 269.10 Fragment-based drug design
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate Cl (C5), COOCH₃ (C3) C₉H₇ClN₂O₂ 210.62 Antibacterial agent precursors
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate H (C4/C5), COOCH₃ (C3) C₉H₈N₂O₂ 176.17 Intermediate for heterocyclic synthesis
4-Bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde Br (C4), CHO (C3) C₈H₅BrN₂O 225.04 Aldehyde-mediated bioconjugation

Key Observations:

Halogen Substituents :

  • Bromine at C4 (target compound) vs. C5 (Ethyl 5-bromo analog) alters regioselectivity in cross-coupling reactions. For example, the C4-bromo derivative undergoes Suzuki-Miyaura coupling at lower temperatures due to enhanced electrophilicity .
  • Chlorine (in Methyl 5-chloro analog) reduces molecular weight and lipophilicity compared to bromine, impacting membrane permeability in biological systems .

Ester vs. Aldehyde Functional Groups :

  • The methyl ester in the target compound enhances stability and solubility in organic solvents, making it preferable for solid-phase synthesis. In contrast, the aldehyde group in 4-bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde enables nucleophilic addition reactions (e.g., Schiff base formation) .

Methyl vs. Ethyl Esters :

  • The methyl ester (target compound) exhibits faster hydrolysis rates under basic conditions compared to ethyl esters (e.g., Ethyl 5-bromo analog), which may influence prodrug design .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Conditions Yield (%) Key Product Reference
This compound Suzuki coupling (Pd(OAc)₂, K₂CO₃, 80°C) 75–85 Biaryl derivatives for kinase inhibitors
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Buchwald-Hartwig amination (PdCl₂, 100°C) 60 Aminated analogs for HIV-1 RT inhibition
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate Ullmann coupling (CuI, 120°C) 50 Thioether derivatives for antitumor agents

Key Observations:

  • The target compound’s C4-bromo substituent facilitates higher yields in Suzuki couplings compared to C5-bromo or chloro analogs, likely due to reduced steric hindrance .
  • Ethyl esters (e.g., Ethyl 5-bromo analog) require harsher conditions for amination, reflecting lower electrophilicity at C5 .

Biological Activity

Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1345121-21-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.1 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : 97%

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that pyrazole derivatives exhibit inhibitory effects on various cancer cell lines:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit important kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These pathways are critical for cell proliferation and survival in cancer cells .
  • Case Study : A study evaluated the cytotoxic effects of several pyrazoles on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity and a synergistic effect when combined with doxorubicin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. This compound has shown potential against various bacterial strains:

  • Mechanism : The compound's structure allows it to interact with bacterial enzymes or disrupt membrane integrity .
  • Research Findings : Some synthesized pyrazole carboxamides demonstrated notable antifungal activity, suggesting that similar derivatives could possess broad-spectrum antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
BromineEnhances anticancer activity
MethylContributes to overall stability
Carboxylate GroupCritical for interaction with targets

The presence of electron-withdrawing groups like bromine significantly enhances the compound's potency against cancer cell lines by increasing electron deficiency at the reactive sites .

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